N-methyl,ethyl-Morpholinium hexafluorophosphate

Description

Properties

Molecular Formula |

C7H16F6NOP |

|---|---|

Molecular Weight |

275.17 g/mol |

IUPAC Name |

4-ethyl-4-methylmorpholin-4-ium;hexafluorophosphate |

InChI |

InChI=1S/C7H16NO.F6P/c1-3-8(2)4-6-9-7-5-8;1-7(2,3,4,5)6/h3-7H2,1-2H3;/q+1;-1 |

InChI Key |

ULCMPDHEKFTQRO-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1(CCOCC1)C.F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl,ethyl-Morpholinium hexafluorophosphate typically involves the reaction of N-methylmorpholine with ethyl iodide, followed by the addition of hexafluorophosphoric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction is carefully monitored to maintain the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N-methyl,ethyl-Morpholinium hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl,ethyl-Morpholinium oxide, while reduction may produce N-methyl,ethyl-Morpholinium hydride .

Scientific Research Applications

Chemistry

N-methyl,ethyl-Morpholinium hexafluorophosphate serves as a solvent and catalyst in various organic reactions. Its ionic nature enhances solubility and stability, which are critical for chemical processes.

Key Uses :

- As a solvent in chemical synthesis.

- As a catalyst in reactions requiring ionic conditions.

Biology

In biological research, this compound is utilized for studying enzyme kinetics and protein folding due to its ability to stabilize biomolecules.

Applications :

- Stabilization of proteins during experimental procedures.

- Investigation of enzyme activity under ionic liquid conditions.

Medicine

The potential use of this compound in drug delivery systems is particularly noteworthy. Its ionic nature can significantly enhance the solubility and stability of pharmaceutical compounds.

Research Findings :

- Enhances the solubility of hydrophobic drugs.

- Facilitates the delivery of nucleic acids (e.g., siRNA), protecting them from degradation and improving cellular uptake.

Industry

This compound is also applied in electrochemical processes, such as battery development and supercapacitors, owing to its high ionic conductivity.

Industrial Applications :

- Used in the formulation of advanced battery electrolytes.

- Enhances performance in supercapacitor applications due to efficient charge transfer properties.

This compound exhibits notable biological activities, including antimicrobial and cytotoxic effects.

Antimicrobial Activity

Research shows this compound has significant antimicrobial properties against various pathogens:

| Target Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 250 µM | Membrane disruption, oxidative stress |

| Escherichia coli | 250 µM | Membrane disruption |

| Candida albicans | 500 µM | Inhibition of cell wall synthesis |

Cytotoxicity Studies

Cytotoxic effects on human cell lines have been evaluated:

| Cell Line | Effective Concentration (EC50) | Mechanism of Action |

|---|---|---|

| HeLa | 600 µM | Induction of apoptosis via caspase activation |

| MCF-7 | 700 µM | Induction of apoptosis via caspase activation |

Case Studies

-

Antimicrobial Efficacy

- A study demonstrated that this compound effectively inhibited both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria at concentrations as low as 250 µM. The mechanism involved membrane disruption leading to cell lysis.

-

Cytotoxicity Assessment

- In cytotoxicity studies, the compound was tested on HeLa and MCF-7 cells, showing moderate cytotoxicity with EC50 values around 600 µM and 700 µM respectively. The observed effects were linked to apoptosis induction through caspase pathway activation.

-

Drug Delivery Systems

- Research highlighted the compound's ability to enhance the solubility of poorly soluble drugs by forming stable ionic liquid-drug complexes, thus improving bioavailability for therapeutic applications.

Summary Table of Applications

| Application Area | Specific Use | Key Findings/Benefits |

|---|---|---|

| Chemistry | Solvent and catalyst | Improves reaction efficiency |

| Biology | Protein stabilization | Enhances experimental accuracy |

| Medicine | Drug delivery systems | Increases solubility and stability of pharmaceuticals |

| Industry | Electrochemical applications | High ionic conductivity enhances performance |

Mechanism of Action

The mechanism of action of N-methyl,ethyl-Morpholinium hexafluorophosphate involves its interaction with specific molecular targets and pathways. It can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. In biological systems, it may interact with enzymes and proteins, affecting their activity and stability .

Comparison with Similar Compounds

Comparison with Similar Hexafluorophosphate Salts

Structural and Functional Comparison

Table 1: Key Properties of Hexafluorophosphate Salts

Reactivity and Selectivity

- Morpholinium Salts : The morpholinium cation’s moderate basicity and steric profile balance reactivity and selectivity in coupling reactions. Evidence shows N-methyl morpholine (NMM) is often paired with HATU (a uronium salt) to activate carboxylates during peptide synthesis .

- Uronium Salts (HATU/HBTU) : Exhibit high reactivity due to the electron-deficient uronium core, enabling rapid amide bond formation. However, they may produce hexamethylphosphoramide (HMPA), a neurotoxic byproduct .

- Phosphonium Salts (PyBOP/PyBrOP) : Superior for sterically hindered substrates. PyBrOP avoids HMPA generation, enhancing safety profiles .

- Imidazolium Salts: Primarily used in non-synthetic applications (e.g., electrolytes) due to their ionic liquid properties .

Solubility and Stability

- PF₆⁻ Anion : Provides enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to BF₄⁻, attributed to weaker hydrogen bonding .

- Morpholinium vs. Imidazolium : Morpholinium salts may exhibit lower viscosity than imidazolium analogs, favoring applications in homogeneous catalysis .

- Hydrolytic Stability : PF₆⁻ salts are generally stable, but acidic conditions can degrade PF₆⁻ to HF. This necessitates careful handling in electrolyte formulations .

Biological Activity

N-methyl,ethyl-morpholinium hexafluorophosphate (NEMM-HF) is an ionic liquid (IL) that has garnered attention for its unique properties and biological activities. This article explores its biological activity, including toxicity, biodegradability, and potential applications in various fields.

Chemical Structure and Properties

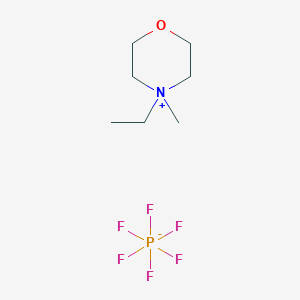

NEMM-HF is characterized by a morpholinium cation with ethyl and methyl substituents and a hexafluorophosphate anion. Its chemical structure can be represented as follows:

This compound exhibits high thermal stability and electrochemical stability, making it suitable for various applications in chemistry and biology .

Biological Activity Overview

Toxicity

The toxicity of NEMM-HF has been assessed in various biological systems. Studies indicate that morpholinium-based ILs, including NEMM-HF, generally exhibit lower toxicity compared to other IL families like imidazolium or pyridinium . The effective concentration (EC50) values for NEMM-HF have shown significant variability depending on the test organism and conditions.

| Organism | EC50 (µM) |

|---|---|

| Vibrio fischeri | 1500 |

| Scenedesmus vacuolatus | >1000 |

| IPC-81 cells | 3243 |

The data suggest that NEMM-HF has a relatively high tolerance threshold in aquatic organisms, indicating its potential as a less harmful alternative to traditional solvents .

Biodegradability

Research indicates that morpholinium compounds are more biodegradable than imidazolium counterparts. For instance, NEMM-HF undergoes biodegradation through several steps, ultimately leading to the breakdown into less harmful substances. This process includes reduction to N-methylmorpholine followed by demethylation to morpholine .

Case Studies

Case Study 1: Toxicity Assessment in Aquatic Organisms

A comprehensive study evaluated the toxicity of various morpholinium ILs, including NEMM-HF, against Vibrio fischeri and Scenedesmus vacuolatus. The results indicated that while NEMM-HF exhibited some toxicity, it was significantly lower than that of more hydrophobic ILs. This highlights the potential for using NEMM-HF in environmentally friendly applications .

Case Study 2: Cytotoxicity in Mammalian Cells

In vitro studies on IPC-81 cells revealed that NEMM-HF's cytotoxicity is influenced by its hydrophobic nature. The EC50 value of 3243 µM suggests a relatively low cytotoxic effect compared to other ILs. This finding supports the idea that morpholinium-based ILs can be safer for biological applications .

The mechanism by which NEMM-HF exerts its biological effects is still under investigation. However, it is believed that the interaction of the cation with cellular membranes plays a crucial role in its toxicity profile. The presence of the hexafluorophosphate anion may also influence membrane permeability and cellular uptake .

Q & A

Q. What are the optimal synthetic routes for preparing N-methyl,ethyl-morpholinium hexafluorophosphate with high purity?

- Methodological Answer : The compound can be synthesized via metathesis reactions . For example, reacting N-methyl,ethyl-morpholinium chloride with silver hexafluorophosphate (AgPF₆) in anhydrous acetone under nitrogen yields the target compound. The reaction proceeds via precipitation of AgCl, which is removed by filtration. The product is then recrystallized from acetonitrile/diethyl ether to ensure purity . Key Considerations :

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Combine X-ray crystallography (for bond angles/distances) with multinuclear NMR (¹H, ¹³C, ¹⁹F, ³¹P) to confirm cation-anion interactions. For example:

- ¹⁹F NMR : A singlet near -70 ppm confirms the presence of PF₆⁻ .

- ³¹P NMR : A sharp peak at ~-145 ppm verifies PF₆⁻ symmetry .

Supplementary Techniques : - Elemental analysis (C, H, N, P, F) to validate stoichiometry.

- FT-IR to detect PF₆⁻ vibrational modes (e.g., ν(P-F) at 740–750 cm⁻¹) .

Advanced Research Questions

Q. How does the stability of this compound vary under different experimental conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Compare with computational models (e.g., DFT) to predict degradation pathways .

- Hydrolytic Stability : Monitor PF₆⁻ decomposition in aqueous/organic mixtures via ion chromatography or ¹⁹F NMR. Acidic conditions (pH < 4) accelerate hydrolysis to PO₄³⁻ and HF, requiring pH-controlled environments .

Data Contradiction Resolution : - Discrepancies in thermal stability may arise from impurities (e.g., residual chloride). Use ICP-MS to quantify trace anions .

Q. What computational approaches are suitable for studying ion-pair interactions in this compound?

- Methodological Answer : Perform molecular dynamics (MD) simulations with force fields parameterized for ionic liquids (e.g., OPLS-AA). Key steps:

Simulate radial distribution functions (RDFs) to analyze cation-anion spatial correlations.

Calculate diffusion coefficients to assess ionic mobility.

Validate simulations against experimental data (e.g., neutron scattering, NMR relaxation times) .

Advanced Tip :

Q. How can researchers resolve contradictions in reported electrochemical properties of hexafluorophosphate-based ionic liquids?

- Methodological Answer : Address variability by standardizing experimental protocols:

- Electrochemical Window : Measure via cyclic voltammetry using Pt or glassy carbon electrodes. Pre-dry electrolytes to minimize water-induced side reactions .

- Conductivity : Use impedance spectroscopy with blocking electrodes (e.g., stainless steel). Normalize data to temperature and purity (e.g., residual halides reduce conductivity) .

Case Study :

Conflicting conductivity values may arise from differing moisture levels. Use Karl Fischer titration to quantify water content and correlate with conductivity trends .

Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.